
1,4-Ditellurine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Ditellurine: is a member of the 1,4-dichalcogenins family, which are compounds containing two chalcogen atoms (in this case, tellurium) in a six-membered ring structure. These compounds are of significant interest due to their unique electronic and spatial structures, which make them valuable in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: 1,4-Ditellurine can be synthesized through the reaction of 1,2-dichloroethene with elemental tellurium in a hydrazine hydrate-potassium hydroxide system. This reaction typically yields this compound in about 21% yield . Another method involves the reaction of elemental tellurium with acetylene in the hydrazine hydrate-potassium hydroxide-HMPA-water system at 50-60°C and 14 atm pressure, which yields this compound with a 2% yield .
Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound due to its limited applications and the complexity of its synthesis. Most production is carried out in research laboratories for experimental purposes.
化学反应分析
Types of Reactions: 1,4-Ditellurine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium oxides, while reduction could produce tellurium hydrides.
科学研究应用
1,4-Ditellurine has several applications in scientific research:
作用机制
The mechanism by which 1,4-ditellurine exerts its effects is not fully understood. it is believed to interact with molecular targets through its tellurium atoms, which can form bonds with various substrates. This interaction can influence electronic properties and reactivity, making it useful in catalysis and other chemical processes .
相似化合物的比较
1,4-Dithiine: Contains sulfur atoms instead of tellurium and is known for its electronic properties and use in materials science.
1,4-Diselenin: Contains selenium atoms and is used in similar applications as 1,4-ditellurine but with different reactivity and properties.
Uniqueness: this compound is unique due to the presence of tellurium, which imparts distinct electronic and spatial characteristics. These properties make it particularly valuable in applications requiring specific electronic configurations and reactivity .
属性
CAS 编号 |
137321-30-3 |
|---|---|
分子式 |
C4H4Te2 |
分子量 |
307.3 g/mol |
IUPAC 名称 |
1,4-ditellurine |
InChI |
InChI=1S/C4H4Te2/c1-2-6-4-3-5-1/h1-4H |
InChI 键 |
HLEHYIARHLPPNH-UHFFFAOYSA-N |
规范 SMILES |
C1=C[Te]C=C[Te]1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


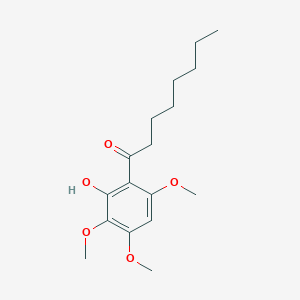


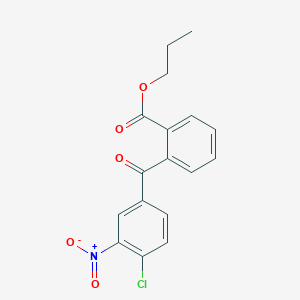


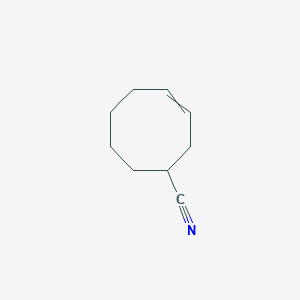
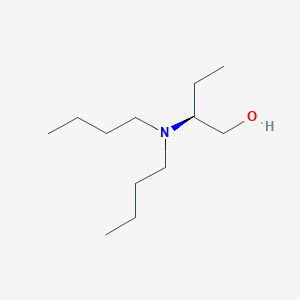

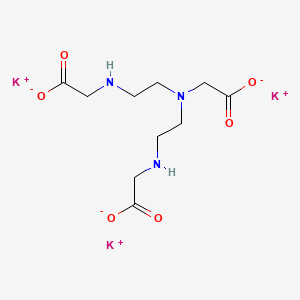
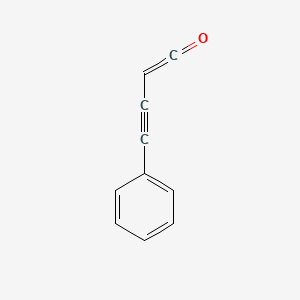
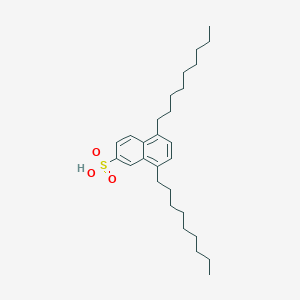
![1,4-Difluoro-2-{[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl}benzene](/img/structure/B14270886.png)

